molecular formula C8H5BrF3NO3 B8240470 1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene

1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene

Cat. No.: B8240470
M. Wt: 300.03 g/mol
InChI Key: VEXQIXCQHWHKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene is an organic compound with the molecular formula C8H5BrF3NO3 It is a derivative of benzene, featuring a bromine atom, a methoxy group, a nitro group, and a trifluoromethyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene typically involves multiple steps. One common method includes:

    Bromination: The addition of a bromine atom to the benzene ring.

    Trifluoromethylation: The addition of a trifluoromethyl group.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination often involves the use of bromine or a bromine-containing compound in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Large-scale production often utilizes continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-methoxy-3-amino-5-(trifluoromethyl)benzene.

    Oxidation: Formation of 1-bromo-2-formyl-3-nitro-5-(trifluoromethyl)benzene.

Scientific Research Applications

1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-bromo-2-methoxy-3-nitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c1-16-7-5(9)2-4(8(10,11)12)3-6(7)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXQIXCQHWHKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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